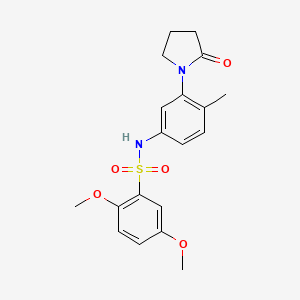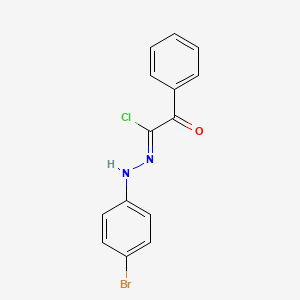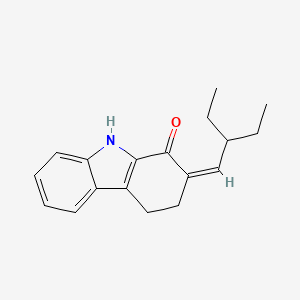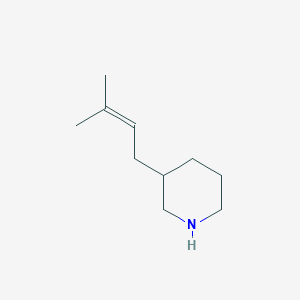
4-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide” is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .
科学的研究の応用
Antileishmanial Activity
This compound has shown promising results as an antileishmanial agent . Leishmaniasis is a disease caused by protozoan parasites and is transmitted by the bite of certain types of sandflies. The compound has been evaluated for its efficacy against Leishmania aethiopica clinical isolates. In vitro studies have demonstrated that derivatives of this compound exhibit potent activity against the promastigote form of the parasite .
Antimalarial Potential
In addition to its antileishmanial properties, this compound has also been tested for its antimalarial activity . Malaria is a life-threatening disease caused by Plasmodium parasites, transmitted through the bite of infected mosquitoes. The compound’s derivatives have shown significant inhibitory effects against Plasmodium berghei in mice, suggesting potential for the development of new antimalarial drugs .
Molecular Docking Studies
Molecular docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The compound has been used in molecular docking studies to understand its binding interactions with target proteins, such as Lm-PTR1 , which is involved in the metabolic pathways of Leishmania parasites. These studies help in rational drug design by predicting the compound’s binding affinity and specificity .
Pharmacophore Development
A pharmacophore is an abstract description of molecular features necessary for molecular recognition of a ligand by a biological macromolecule. Derivatives of this compound may serve as pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents. Their structure-activity relationship can be studied to enhance their efficacy and reduce toxicity .
Synthesis of Pyrazole Derivatives
The compound is a pyrazole derivative, and pyrazoles are known for their diverse pharmacological effects. The synthesis of such compounds involves various organic chemistry techniques, including elemental microanalysis, FTIR, and NMR. These derivatives can be further modified to enhance their biological activity and pharmacokinetic properties .
Drug Resistance Studies
Drug resistance is a significant challenge in the treatment of many infectious diseases. This compound and its derivatives can be used to study the mechanisms of resistance, especially in the context of Plasmodium falciparum , which is responsible for most malaria-related deaths. Understanding how these compounds interact with resistant strains can inform the development of more effective therapies .
作用機序
Target of Action
The primary target of this compound is the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .
Mode of Action
The compound acts as a potent, highly selective, cell-permeable inhibitor of GLUT1 . It inhibits glucose uptake by cells, with an IC50 value of 2 nM in vitro and 3.2 nM in Hela-MaTu cells . The compound is at least 130-fold selective for GLUT1 relative to GLUT2, GLUT3, GLUT4, and a panel of 18 kinases and 68 proteins .
Biochemical Pathways
The inhibition of GLUT1 by this compound affects the glucose metabolism pathway in cells. By blocking GLUT1, the compound prevents glucose from entering cells, thereby disrupting the glycolysis pathway and potentially leading to cell death .
Result of Action
The primary result of the compound’s action is the inhibition of glucose uptake by cells . This can lead to a disruption of energy production within the cell, as glucose is a primary energy source. In cancer cells, which often rely heavily on glycolysis for energy production, this can lead to cell death .
特性
IUPAC Name |
4-methyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-15-3-9-19(10-4-15)30(28,29)26-18-7-5-17(6-8-18)22-20-11-12-21(24-23-20)27-14-13-16(2)25-27/h3-14,26H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHRQOJLZOAEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2896613.png)





![4-Chloro-6-[4-(2,6-dimethylphenyl)piperazino]-2-pyrimidinamine](/img/structure/B2896624.png)

![4-(prop-2-yn-1-yl)-N-{3-[(propan-2-yl)carbamoyl]cyclohexyl}piperazine-1-carboxamide](/img/structure/B2896626.png)

![ethyl 2-(2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2896629.png)
